![molecular formula C23H19N3O2S B2876218 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 864858-36-6](/img/structure/B2876218.png)
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-[1,1’-biphenyl]-4-carboxamide” is a chemical compound that belongs to the class of N-cyanoacetamides . These compounds are considered important precursors for heterocyclic synthesis and are extensively used as reactants to form a variety of heterocyclic compounds . They have drawn the attention of biochemists in the last decade due to their diverse biological activities .
Synthesis Analysis
The synthesis of cyanoacetamides, including the compound , can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Chemical Reactions Analysis
N-cyanoacetamides, including the compound , are known for their chemical reactivity . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For example, treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b] thiophen-2-yl)acetamide with active methylene reagents afforded the respective 2-oxopyridine derivatives .Applications De Recherche Scientifique
Synthesis and Biological Activities
The synthesis of new derivatives based on the thieno[2,3-b]pyridine scaffold has been reported, with some compounds exhibiting significant antimicrobial properties. For instance, derivatives like pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidines and related compounds have been synthesized, displaying in vitro antimicrobial activities against various pathogens (Bakhite, Abdel-rahman, & Al-Taifi, 2004; Abdel-rahman, Bakhite, & Al-Taifi, 2002). These findings suggest the potential of thieno[2,3-c]pyridin derivatives in developing new antimicrobial agents.
Anticancer and Antiprotozoal Potential
Further research into pyridine and thienopyridine derivatives has shown promising anticancer and antiprotozoal activities. Studies have found that certain compounds within this chemical class exhibit inhibitory effects on cancer cell proliferation and could potentially serve as anticancer agents. Additionally, some derivatives have been identified as potent inhibitors of protozoal infections, offering a foundation for the development of new therapeutic agents against diseases caused by protozoan parasites (Ismail et al., 2004; Hung et al., 2014).
Insecticidal Applications
The exploration of pyridine derivatives has extended into the realm of agriculture, where certain compounds have demonstrated significant insecticidal properties against pests like the cowpea aphid. This highlights the potential of these chemical compounds in agricultural pest control, providing an alternative to conventional insecticides (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Orientations Futures
The future directions for research on “N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-[1,1’-biphenyl]-4-carboxamide” and similar compounds could involve further structure optimization and in-depth studies to explore their potential as chemotherapeutic agents . Given their diverse biological activities and their potential in evolving better chemotherapeutic agents, these compounds could be the focus of future research .
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibitRIPK1 and RIPK3 , which are key regulators of necroptosis . Another study suggests that related compounds can cause a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle .
Mode of Action
Related compounds have been shown to cause a significant and dose-dependent accumulation of cells in theG2/M phase of the cell cycle . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression.
Biochemical Pathways
The accumulation of cells in the g2/m phase of the cell cycle suggests that it may affect pathways related tocell cycle regulation .
Result of Action
The compound’s action results in a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle, with a concomitant decrease of cells in the other phases of the cell cycle (especially the G0/G1 phase) . This suggests that the compound may have cytostatic effects, inhibiting cell proliferation.
Analyse Biochimique
Biochemical Properties
This compound has been identified as a potent inhibitor of JNK3, with essentially equal potency against JNK2 . The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site . This suggests that N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-[1,1’-biphenyl]-4-carboxamide may interact with these enzymes and potentially other biomolecules in a similar manner.
Cellular Effects
In cellular studies, N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-[1,1’-biphenyl]-4-carboxamide caused a significant and dose-dependent accumulation of the cells in the G2/M phase of the cell cycle, with a concomitant decrease of cells in the other phases of the cell cycle (especially the G0/G1 phase) .
Molecular Mechanism
The molecular mechanism of action of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-[1,1’-biphenyl]-4-carboxamide involves binding to the ATP-binding site of JNK3 . The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site , which may lead to inhibition of the enzyme and subsequent effects on gene expression.
Propriétés
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c1-15(27)26-12-11-19-20(13-24)23(29-21(19)14-26)25-22(28)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-10H,11-12,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHZWIMHBAWUMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2876135.png)
![(Z)-2-Cyano-3-[4-(4-hydroxypiperidin-1-yl)phenyl]-N-propylprop-2-enamide](/img/structure/B2876137.png)
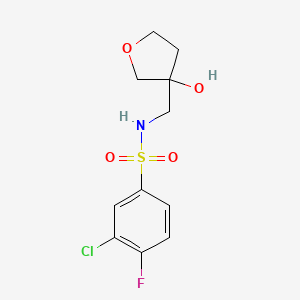
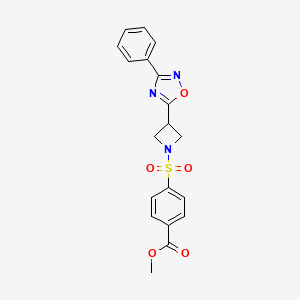
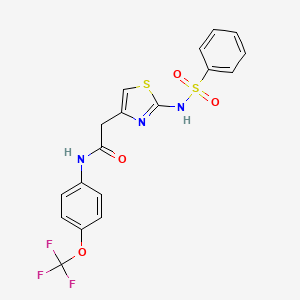
![2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2876143.png)
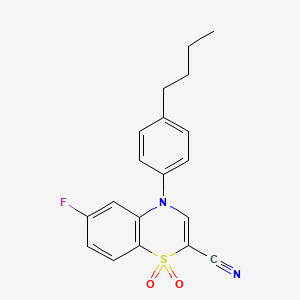
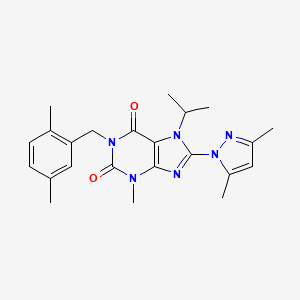
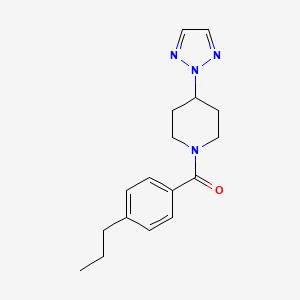
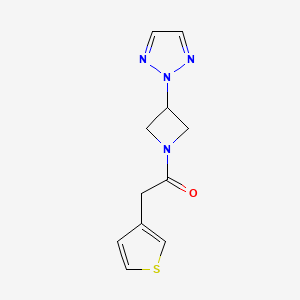


![1-(4-((3-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2876152.png)
![2-[(2S)-oxiran-2-yl]-1-benzofuran](/img/structure/B2876157.png)
